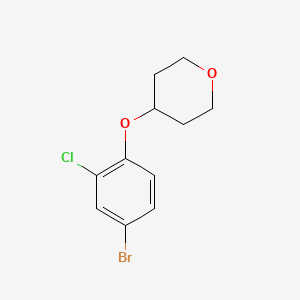

4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran

Übersicht

Beschreibung

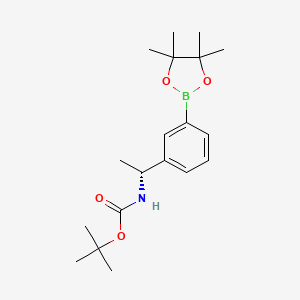

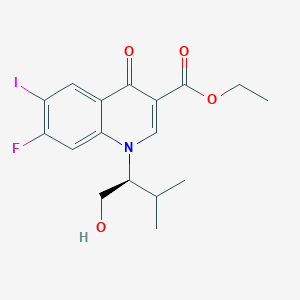

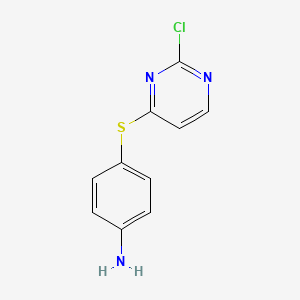

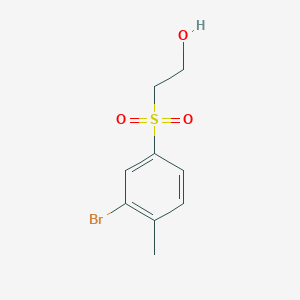

“4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C11H12BrClO2 . It has an average mass of 291.569 Da and a monoisotopic mass of 289.970917 Da .

Synthesis Analysis

This compound can be used as a starting material in the synthesis of other compounds. For example, it can be used in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydro-2H-pyran ring attached to a 4-bromo-2-chlorophenoxy group . The bromine and chlorine atoms on the phenoxy group make it a halogenated heterocycle .Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry Applications

Convenient Synthesis Approaches : A study by Liu et al. (2008) describes a convenient approach for the preparation of a compound synthesized from 4-bromo-2-(bromomethyl)-1-chlorobenzene, demonstrating the use of bromo-chlorophenoxy tetrahydro pyran in complex organic synthesis processes (Liu, Li, Lu, & Miao, 2008).

Intermediate in Lipid Peroxidation Product Synthesis : Jouanin et al. (2008) worked on synthesizing internal standards for the quantification of lipid peroxidation products, using a compound that is a precursor of 4-hydroxy-2(E)-nonenal, synthesized starting from ethyl 2-bromoacetate (Jouanin, Sreevani, Rathahao, Guéraud, & Paris, 2008).

Experimental and Theoretical Studies in Pyrolysis : Álvarez-Aular et al. (2018) conducted experimental and theoretical studies on the pyrolysis of tetrahydropyranyl phenoxy ethers, including 2-(4-bromophenoxy)tetrahydro-2H-pyran, providing insights into the kinetics and mechanisms involved in such processes (Álvarez-Aular, Cartaya, Maldonado, Monascal, Coll, & Chuchani, 2018).

Photochemical and Material Science Applications

Photochemical Properties and Cytotoxicities : A study by Ota et al. (2015) explored the photochemical properties and cytotoxicities of 2H-naphtho[1,2-b]pyran and its photodimers, showcasing the potential of such compounds in material science and medical applications (Ota, Sasamori, Tokitoh, Onodera, Mizushina, Kuramochi, & Tsubaki, 2015).

Emission-Tuned Nanoparticles : Fischer et al. (2013) discussed the use of compounds including tetrahydro-2H-pyran in the creation of emission-tuned nanoparticles, which have applications in various fields such as imaging and sensor technologies (Fischer, Baier, & Mecking, 2013).

Drug Synthesis and Pharmaceutical Applications

Preparation of SGLT2 Inhibitors : In another study by Liu et al. (2008), a novel approach for the preparation of specific inhibitors was developed, starting from a bromo-chlorobenzoic acid precursor (Liu, Li, & Lu, 2008).

Synthesis of 4H-Pyran-4-One Derivatives : Shahrisa et al. (2000) explored the synthesis of 4H-pyran-4-one derivatives, which are known for their useful biological properties, including potential pharmaceutical applications (Shahrisa, Tabrizi, & Ahsani, 2000).

Hepatoprotection Studies : Tripathi et al. (2003) examined the hepatoprotective activity of a compound related to 4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran, demonstrating its potential in therapeutic applications (Tripathi, Srivastava, Rastogi, Raina, Ram, & Srivastava, 2003).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove the victim to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

Wirkmechanismus

Target of Action

It is often used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various active pharmaceutical ingredients.

Biochemical Pathways

The compound is used as a starting material in the synthesis of other compounds . It’s possible that it participates in various biochemical pathways depending on the specific active pharmaceutical ingredient being synthesized.

Eigenschaften

IUPAC Name |

4-(4-bromo-2-chlorophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO2/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSZBQFBYHYZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

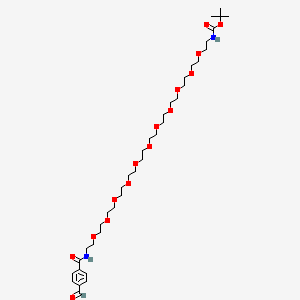

![tert-Butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B1397131.png)